N-((5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene, a triazole, and a carboxamide group . These groups are common in many pharmaceuticals and materials science applications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiophene, triazole, and carboxamide groups are known to participate in a variety of chemical reactions. For example, thiophenes can undergo electrophilic aromatic substitution, and triazoles can act as ligands in coordination chemistry .Scientific Research Applications
Synthesis and Characterization
- The compound is part of a class of novel thiophene derivatives, which have been synthesized and characterized for their potential in various biological activities. For instance, Mabkhot et al. (2017) synthesized new thiophene derivatives, highlighting their antimicrobial potential against bacterial strains, especially gram-negative bacteria E. coli, and some fungi (Mabkhot et al., 2017).
- Another study by Kaneria et al. (2016) focused on the synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, noting their antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).
Potential in Pharmacology
- Research by Banerjee et al. (2011) on benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, revealed their efficacy as inhibitors of Plasmodium enoyl-acyl carrier protein (PfENR), indicating potential in developing antimalarial drugs (Banerjee et al., 2011).
- Beytur and Avinca (2021) investigated the molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing insights into the electronic properties of these compounds (Beytur & Avinca, 2021).
Materials Science Applications
- In the field of materials science, Balakit et al. (2015) synthesized new thiophene derivatives and evaluated their use as photostabilizers for rigid poly(vinyl chloride), suggesting applications in polymer stabilization (Balakit et al., 2015).
Bioactivity and Antimicrobial Effects
- Several studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance, Babu et al. (2013) synthesized biologically active beta-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showing significant activities against bacterial and fungal strains (Babu et al., 2013).
- Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c22-16-10-8-15(9-11-16)14-29-21-25-24-19(26(21)17-5-2-1-3-6-17)13-23-20(27)18-7-4-12-28-18/h1-12H,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOMIKWWXFCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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